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Abstract
Sacibertinib (formerly Hemay022) is an orally bioavailable, irreversible dual inhibitor of

epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2

(HER2). Developed by Tianjin Hemay Pharmaceutical Technology Co., Ltd., it represents a

promising therapeutic agent for HER2-positive cancers. This document provides a

comprehensive overview of the discovery, mechanism of action, and clinical development of

Sacibertinib, with a focus on the technical details relevant to researchers and drug

development professionals.

Introduction
The ErbB family of receptor tyrosine kinases, particularly EGFR and HER2, are well-

established drivers of oncogenesis in a variety of solid tumors. Overexpression or activating

mutations of these receptors lead to constitutive activation of downstream signaling pathways,

promoting cell proliferation, survival, and metastasis. While targeted therapies against EGFR

and HER2 have revolutionized cancer treatment, acquired resistance remains a significant

clinical challenge. Sacibertinib was developed as a novel irreversible tyrosine kinase inhibitor

(TKI) to potently and selectively target both EGFR and HER2, offering a potential strategy to

overcome resistance and improve patient outcomes.
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Discovery and Preclinical Development
While specific details regarding the initial lead discovery and optimization of Sacibertinib are

not extensively published in publicly available literature, it is understood to be a quinazoline

derivative, a chemical scaffold known to be effective for kinase inhibition. The development by

Tianjin Hemay Pharmaceutical Technology Co., Ltd. likely involved a structure-activity

relationship (SAR) campaign to optimize potency, selectivity, and pharmacokinetic properties.

In Vitro Activity
Sacibertinib has demonstrated potent inhibitory activity against both EGFR and HER2 kinases

in preclinical studies.[1]

Table 1: In Vitro Kinase Inhibitory Activity of Sacibertinib

Target IC50 (nmol/L)

EGFR/HER1 0.4[1]

HER2 2.9[1]

IC50: Half-maximal inhibitory concentration.

Preclinical studies have shown that Sacibertinib exhibits anti-tumor activity in various in vitro

models, though specific growth inhibition (GI50) data across a panel of cell lines is not readily

available in the public domain.[1]

In Vivo Efficacy
Sacibertinib has demonstrated anti-tumor activity in in vivo xenograft models.[1] However,

detailed public data on the specific models, dosing regimens, and tumor growth inhibition are

limited.

Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of Sacibertinib are not

extensively published. However, standard methodologies for such investigations are described

below.
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Kinase Inhibition Assay (General Protocol):

Recombinant human EGFR and HER2 kinase domains are incubated with a specific

substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.

Sacibertinib at varying concentrations is added to the reaction mixture.

The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically

using methods like ELISA, fluorescence polarization, or radiometric assays.

IC50 values are calculated by plotting the percentage of kinase inhibition against the

logarithm of the inhibitor concentration.

Cell Proliferation Assay (General Protocol):

Cancer cell lines with known EGFR and/or HER2 expression are seeded in 96-well plates

and allowed to adhere overnight.

Cells are treated with a range of concentrations of Sacibertinib or a vehicle control.

After a defined incubation period (e.g., 72 hours), cell viability is assessed using a

colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo).

The concentration of Sacibertinib that inhibits cell growth by 50% (GI50) is determined by

plotting the percentage of cell growth inhibition against the drug concentration.

In Vivo Xenograft Study (General Protocol):

Human tumor cells (e.g., from a HER2-positive breast cancer cell line) are implanted

subcutaneously into immunocompromised mice.

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

Sacibertinib is administered orally at various dose levels and schedules. The control group

receives a vehicle.
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Tumor volume is measured regularly with calipers throughout the study.

At the end of the study, tumors are excised and weighed.

The percentage of tumor growth inhibition is calculated for each treatment group relative to

the control group.

Mechanism of Action
Sacibertinib is an irreversible inhibitor that covalently binds to a cysteine residue in the ATP-

binding pocket of EGFR and HER2.[2] This irreversible binding leads to a sustained blockade

of receptor autophosphorylation and subsequent downstream signaling.

Signaling Pathways
By inhibiting EGFR and HER2, Sacibertinib is expected to block key downstream signaling

pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways, which are critical for cell

proliferation and survival.
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Caption: Sacibertinib inhibits EGFR and HER2, blocking downstream PI3K/Akt/mTOR and

MAPK/ERK signaling pathways.
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Clinical Development
Sacibertinib has undergone several clinical trials, primarily in patients with HER2-positive

breast cancer.

Phase I Study in HER2-Positive Advanced Breast Cancer
(NCT02476539)
This first-in-human, dose-escalation study evaluated the safety, tolerability, pharmacokinetics,

and preliminary anti-tumor activity of Sacibertinib in heavily pretreated patients with HER2-

positive advanced breast cancer.[1]

Table 2: Summary of Phase I Study (NCT02476539) of Single-Agent Sacibertinib

Parameter Value

Patient Population
Heavily pretreated HER2-positive advanced

breast cancer

Dose Escalation 50 mg QD to 600 mg QD; 300 mg BID

Maximum Tolerated Dose (MTD) Not reached for QD dosing

Key Adverse Events
Diarrhea, vomiting, nausea, decreased

appetite[1]

Objective Response Rate (ORR) 14.3%[1]

Disease Control Rate (DCR) 46.4%[1]

Median Progression-Free Survival (PFS) 3.98 months[1]

QD: once daily; BID: twice daily.

Phase Ib Study in ER+/HER2+ Metastatic Breast Cancer
(NCT03308201)
This study evaluated the safety and efficacy of Sacibertinib in combination with endocrine

therapy in patients with estrogen receptor-positive (ER+) and HER2-positive metastatic breast
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cancer.[3]

Table 3: Summary of Phase Ib Study (NCT03308201) of Sacibertinib with Endocrine Therapy

Parameter Value

Patient Population

ER+/HER2+ metastatic breast cancer

pretreated with chemotherapy and anti-HER2

therapy

Sacibertinib Dosing 200mg-500mg daily[3]

Endocrine Therapy Exemestane, letrozole, or fulvestrant[3]

Overall Response Rate (ORR) 31.4%[4]

Disease Control Rate (DCR) 82.4%[4]

Clinical Benefit Rate (CBR) 60.8%[4]

Median Progression-Free Survival (PFS) 9.0 months[3][4]

Ongoing Phase III Study (NCT05122494)
A randomized, open-label, multicenter Phase III study is currently evaluating the efficacy and

safety of Sacibertinib in combination with an aromatase inhibitor versus standard of care in

postmenopausal patients with HER2+/ER+ advanced breast cancer who have received prior

trastuzumab-based therapy.[1]
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Caption: Clinical development workflow of Sacibertinib from early to late-stage trials.

Conclusion
Sacibertinib is a potent, irreversible dual inhibitor of EGFR and HER2 with a promising clinical

profile in HER2-positive breast cancer. The available data from early-phase clinical trials

demonstrate a manageable safety profile and encouraging anti-tumor activity, both as a single

agent and in combination with endocrine therapy. The ongoing Phase III trial will be crucial in

further defining its role in the treatment landscape for this patient population. Further

publication of detailed preclinical data would be beneficial for the scientific community to fully

understand its pharmacological profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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